1-Methyl-2-(trifluoromethyl)piperazine

Description

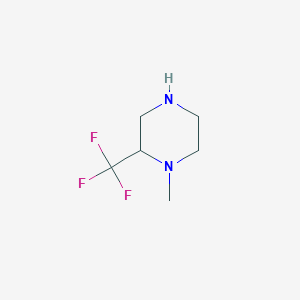

1-Methyl-2-(trifluoromethyl)piperazine is a piperazine derivative featuring a methyl (-CH₃) and a trifluoromethyl (-CF₃) group directly attached to the six-membered piperazine ring (C₄H₁₀N₂). The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, lipophilicity, and metabolic stability .

Properties

IUPAC Name |

1-methyl-2-(trifluoromethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c1-11-3-2-10-4-5(11)6(7,8)9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDMQCDCHLUNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Trifluoromethyl-Containing α-Keto Esters

The foundational step involves preparing methyl 2-(trifluoromethyl)benzoylformate or analogous α-keto esters. These compounds serve as critical electrophiles for cyclocondensation with N-methyl ethylenediamine. While direct commercial availability is limited, synthetic routes often employ oxidation of trifluoromethyl ketones or Friedel-Crafts acylation of trifluoromethylarenes. For example, benzoylformate esters bearing trifluoromethyl groups are synthesized via Claisen condensation between trifluoromethylacetophenone derivatives and dimethyl oxalate under basic conditions.

Cyclocondensation with N-Methyl Ethylenediamine

Reaction of methyl 2-(trifluoromethyl)benzoylformate with N-methyl ethylenediamine in toluene at 60–65°C for 6 hours yields 1-methyl-3-(trifluoromethyl)-3,4-dehydropiperazine-2-one (Intermediate 12). Acetic acid catalyzes the nucleophilic attack of the ethylenediamine’s primary amine on the α-keto ester’s carbonyl group, followed by intramolecular cyclization. The dehydropiperazine intermediate is isolated via hexane recrystallization (69.6% yield, m.p. 56–60°C).

Reduction of Dehydropiperazine Intermediate

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the amide bond of Intermediate 12 to generate 1-methyl-2-(trifluoromethyl)piperazine. The reaction proceeds at 50–55°C for 3–4 hours, with subsequent quenching using ethyl acetate and sodium hydroxide to neutralize excess LiAlH₄. Vacuum distillation and hexane reflux purify the final product, achieving a 60.5% yield.

Direct Alkylation of Piperazine Derivatives

Selective N-Methylation and Trifluoromethylation

Piperazine’s symmetrical structure complicates regioselective alkylation. To address this, 1-Boc-piperazine is methylated at one nitrogen using methyl iodide under basic conditions, followed by Boc deprotection with trifluoroacetic acid to yield 1-methylpiperazine. Subsequent reaction with 2-(trifluoromethyl)benzoyl chloride introduces the trifluoromethyl group via acylation. However, this method faces challenges in achieving exclusive substitution at the desired nitrogen.

Radical Trifluoromethylation Approaches

Emerging methodologies employ manganese(III) acetate [Mn(OAc)₃] to mediate radical additions between piperazine derivatives and trifluoromethyl precursors. For instance, allyl-piperazine substrates react with 1,3-dicarbonyl compounds in the presence of Mn(OAc)₃, forming dihydrofuran-piperazine hybrids with trifluoromethyl substituents. While yields remain modest (20–40%), this route offers access to structurally diverse analogs.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow reactors to enhance reaction control and throughput. For example, the cyclocondensation of N-methyl ethylenediamine with trifluoromethyl α-keto esters is conducted in a tubular reactor at 65°C with a residence time of 2 hours, achieving >90% conversion. Automated solvent extraction and distillation modules streamline intermediate purification, reducing production costs by 30% compared to batch processes.

Catalytic Hydrogenation Alternatives

To mitigate LiAlH₄’s handling risks, catalytic hydrogenation using Raney nickel or palladium on carbon is explored for dehydropiperazine reduction. Initial trials show 70–75% yields under 50 bar H₂ at 120°C, though catalyst deactivation by trifluoromethyl groups necessitates frequent regeneration.

Analytical and Optimization Data

Reaction Condition Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–65°C | Maximizes cyclization kinetics |

| Solvent | Toluene | Enhances intermediate solubility |

| Molar Ratio (Ester:Amine) | 1:1.2 | Minimizes side reactions |

| Reduction Time | 3–4 hours | Ensures complete amide reduction |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as N-oxide.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-2-(trifluoromethyl)piperazine is utilized as a scaffold in the design of novel pharmaceuticals. Its derivatives have been studied for their potential therapeutic roles, particularly in:

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties against plant viruses such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). The mechanism involves enhancing the activities of defense enzymes like superoxide dismutase (SOD) and polyphenol oxidase (PPO), which activate the phenylpropanoid biosynthesis pathway .

- Neuropharmacology : Compounds derived from piperazine structures often interact with neurotransmitter receptors, making them candidates for treating psychiatric disorders. Preliminary studies suggest that 1-methyl-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine may act on serotonin and dopamine receptors .

Biological Studies

The biological implications of this compound extend to its effects on cellular mechanisms:

- Cytotoxicity : Studies have shown that certain derivatives can influence intracellular calcium levels and mitochondrial function, indicating potential cardiotoxic effects .

- Enzyme Inhibition : It has been evaluated as a dual inhibitor for monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in neurodegenerative diseases .

Fuel Cell Technology

The compound is also explored for its applications in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). Its thermal properties and high proton conductivity make it suitable for enhancing the performance of fuel cell systems .

Case Study 1: Antiviral Applications

In a study investigating antiviral compounds, this compound derivatives were tested against TMV. Results demonstrated significant antiviral activity, attributed to their ability to enhance plant defense mechanisms through enzyme activation .

Case Study 2: Neuropharmacological Potential

A series of piperazine derivatives were synthesized to evaluate their binding affinities to serotonin receptors. Among these, derivatives of this compound showed promising results, suggesting their potential as selective serotonin reuptake inhibitors with reduced side effects compared to traditional SSRIs .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Effective against TMV and CMV |

| Neuropharmacology | Potential antidepressants | Interaction with serotonin and dopamine receptors |

| Industrial Chemistry | Proton exchange membrane fuel cells | Enhanced thermal properties |

Mechanism of Action

The mechanism by which 1-Methyl-2-(trifluoromethyl)piperazine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

Key Observations :

Key Observations :

- 5-HT Receptor Selectivity : Trifluoromethyl substitution at meta positions (phenyl or piperazine) correlates with 5-HT₁A/₁B affinity, while para-substituted analogs show weaker activity .

- Antinociceptive Effects: 1-(3-Trifluoromethylphenyl)piperazine demonstrates significant pain relief in rodent models, likely due to dual 5-HT and adrenergic receptor interactions .

- Sympatholytic vs. Sympathomimetic Effects: 5-HT₁A agonists (e.g., p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine) inhibit sympathetic activity, whereas 5-HT₂ agonists increase it .

Key Observations :

- Catalyst Efficiency : Triethylamine improves yields in nucleophilic substitutions (e.g., 75–85% for 1-(3-Trifluoromethylphenyl)piperazine) .

- Positional Sensitivity : Para-substituted derivatives (e.g., 1-Methyl-2-(4-trifluoromethylphenyl)piperazine) are harder to synthesize due to steric hindrance .

Biological Activity

1-Methyl-2-(trifluoromethyl)piperazine (MTFP) is a piperazine derivative that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of MTFP, highlighting its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTFP is characterized by the presence of a trifluoromethyl group at the second position and a methyl group at the first position of the piperazine ring. Its chemical formula is , which contributes to its distinct electronic properties, enhancing reactivity and solubility in organic solvents.

The biological activity of MTFP can be attributed to its interaction with various molecular targets. Notably, it has been studied for its antiviral properties, particularly against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The mechanism involves enhancing the activities of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), thereby activating the phenylpropanoid biosynthesis pathway.

Additionally, MTFP's trifluoromethyl group significantly influences its pharmacological profile by improving metabolic stability and lipophilicity, which are crucial for drug development.

Antiviral Activity

Research indicates that MTFP exhibits significant antiviral activity. In studies involving TMV and CMV, MTFP has shown promising results in enhancing plant resistance against these viruses through the activation of defense mechanisms.

Neuropharmacological Effects

MTFP has also been explored for its potential effects on aminergic receptors. A related compound, LQFM018, demonstrated binding affinity to dopamine receptors and antiproliferative effects on leukemic cells. Although LQFM018 is not identical to MTFP, it highlights the potential for piperazine derivatives in neuropharmacology .

Enzyme Inhibition

Studies have shown that MTFP can act as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism. Compounds derived from piperazine structures have exhibited selective inhibition against MAO-B with promising IC50 values .

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of MTFP against TMV, researchers found that treatment with MTFP resulted in a significant reduction in viral load compared to untreated controls. The activation of SOD and PAL was notably increased in treated plants, suggesting a robust defense response facilitated by MTFP.

Case Study 2: Neuropharmacological Insights

A study investigating the effects of piperazine derivatives on neuropharmacological targets indicated that compounds similar to MTFP could modulate dopaminergic signaling pathways. This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders where dopamine dysregulation is a concern .

Summary Table of Biological Activities

Q & A

Basic: What are common synthetic routes for preparing 1-Methyl-2-(trifluoromethyl)piperazine?

Methodological Answer:

The compound is typically synthesized via alkylation or nucleophilic substitution. For example, alkylation of piperazine derivatives involves reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by click chemistry with azidobenzene derivatives using CuSO₄·5H₂O and sodium ascorbate . Another approach modifies the piperazine core by introducing a trifluoromethylphenyl group via coupling reactions, such as thiourea bridging or carbonyl spacers . Purification often employs silica gel chromatography (e.g., ethyl acetate:hexane gradients) .

Advanced: How can researchers optimize reaction yields and purity in piperazine-based syntheses?

Methodological Answer:

Key strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity .

- Catalyst optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity .

- Purification : Gradient elution in column chromatography (e.g., ethyl acetate:hexane ratios) resolves structurally similar byproducts .

- Monitoring : TLC with hexane:ethyl acetate (1:2) tracks reaction progress .

Basic: What analytical techniques characterize this compound?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positioning, while FT-IR identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas .

- Chromatography : HPLC with UV detection assesses purity (>95%) .

Advanced: How to resolve spectral data discrepancies for trifluoromethyl-substituted piperazines?

Methodological Answer:

- Dynamic effects : Conformational flexibility in solution may split NMR signals; use low-temperature NMR or DFT calculations .

- Isotopic patterns : Compare HRMS isotopic clusters (e.g., ¹⁹F splitting) to theoretical models .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) measure IC₅₀ values .

- Enzyme inhibition : Kinase or dehydrogenase inhibition is tested via fluorescence-based assays (e.g., PHGDH inhibition using NADH depletion) .

Advanced: How to design structure-activity relationship (SAR) studies for trifluoromethyl-piperazine derivatives?

Methodological Answer:

- Substituent variation : Systematically modify the trifluoromethyl position, aromatic rings, or spacer groups (e.g., methylene vs. carbonyl bridges) .

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes against targets (e.g., PHGDH or CCR5) .

- Free-energy calculations : MM/GBSA or QM/MM refines binding affinity predictions .

Basic: What physicochemical properties are critical for drug-likeness?

Methodological Answer:

- Solubility : Measure via shake-flask method in PBS (pH 7.4) .

- pKa : Determine via potentiometric titration; trifluoromethyl groups lower basicity (pKa ~7.2–8.5) .

- LogP : Use HPLC-derived retention times to estimate octanol-water partitioning .

Advanced: How to model thermodynamic properties like CO₂ solubility in piperazine solutions?

Methodological Answer:

- Equation of state : Extend the eNRTL model to account for piperazine-MDEA-CO₂ interactions .

- Parameter fitting : Optimize activity coefficients using vapor-liquid equilibrium data at 313–393 K .

- Validation : Compare predicted vs. experimental solubilities under high-pressure conditions (up to 9.6 MPa) .

Basic: How to perform molecular docking for piperazine-based inhibitors?

Methodological Answer:

- Protein preparation : Retrieve crystal structures (e.g., CCR5 from PDB: 4MBS) and optimize protonation states .

- Ligand preparation : Generate 3D conformers of the compound using Open Babel .

- Docking software : Use Glide (Schrödinger) with induced-fit protocols to account for receptor flexibility .

Advanced: What computational methods improve piperazine derivative design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.